
saikosaponin B1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Saikosaponin B1 (SS-B1) is a triterpenoid saponin primarily isolated from Bupleurum species, such as Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd. It is a secondary metabolite derived from the mevalonate pathway, with structural features including a oleanane-type aglycone core and sugar moieties attached at specific hydroxyl positions . SS-B1 is recognized for its pharmacological activities, such as anti-inflammatory, anticancer, and antiviral effects, and has been studied for its role in modulating pathways like Hedgehog (via SMO inhibition) and TMPRSS2 targeting .
準備方法
Traditional Alkaline Solvent Extraction with Macroporous Resin Purification
The conventional method for SSb1 extraction involves alkaline solvent treatment followed by macroporous resin purification. A patented approach (CN102166235A) outlines a four-step process:
Extraction Protocol
Bupleurum roots are soaked in an alkaline solvent (pH 7–12) for 12–48 hours, followed by percolation or pressurized percolation at 5–500 mL/min. Ethyl acetate is then used to isolate saikosaponins from the concentrated extract . Key parameters include:
-
Solvent-to-material ratio : 5:1–20:1 (optimal 8:1–15:1)
-
Flow rate : 5–15 mL/min for maximal saponin recovery
Resin-Based Purification
The crude extract is subjected to macroporous resin (e.g., D101 or AB-8) chromatography. Ethanol gradients (30%–70%) elute SSb1 with >85% purity . While this method is scalable, its reliance on prolonged soaking (up to 48 hours) limits efficiency for industrial applications.
Ultrasonic-Assisted Extraction (UAE) Optimized via Response Surface Methodology
Modern UAE techniques significantly improve SSb1 yield while reducing extraction time. A 2023 study optimized UAE using Box-Behnken design (BBD) and HPLC-DAD validation .
Optimal UAE Conditions
Parameter | Optimal Value | Contribution to Yield |
---|---|---|
Solvent | 5% NH3-MeOH | Enhances solubility |
Material-liquid ratio | 1:40 | Maximizes diffusion |
Temperature | 46.7°C | Balances stability |
Time | 65.1 min | Prevents degradation |
Power | 345.6 W | Optimal cavitation |
Under these conditions, SSb1 yield reached 5.80% ± 0.12%, a 72% increase over conventional methods . Ultrasonic cavitation disrupts plant cell walls, enabling rapid solvent penetration while preserving thermolabile saponins.
Time-Temperature Synergy Analysis
-
50°C : Peak yield due to accelerated diffusion (5.80% SSb1)
-
50°C: Degradation observed (4.27% at 70°C)
-
60-minute extraction : 6.31% yield before thermal decomposition
Biotechnological Enhancement via Brassinolide (BRs) Treatment
Recent advances utilize phytohormones to boost SSb1 biosynthesis in Bupleurum chinense. A 2025 study demonstrated that 0.2 mg/L BRs application upregulated key genes in the triterpenoid pathway .
Gene Expression and Metabolite Correlation
Gene | Function | Fold Change (vs. Control) |
---|---|---|
HMGR | Mevalonate pathway regulation | 3.2× |
β-AS | β-amyrin synthase | 4.1× |
P450-3 | Saponin oxidation | 3.8× |
UGT8 | Glycosylation | 2.9× |
Concurrently, terpenoid metabolomics revealed a 80.75% increase in SSb1 content (1.249 ± 0.022 mg/g) versus controls .
BRs Concentration Gradient Effects
BRs (mg/L) | SSb1 Content (mg/g) | Root Biomass (g) |
---|---|---|
0.1 | 0.861 ± 0.016 | 12.4 ± 0.8 |
0.2 | 1.249 ± 0.022 | 18.6 ± 1.2 |
0.4 | 0.598 ± 0.008 | 9.3 ± 0.6 |
The 0.2 mg/L BRs treatment optimally balanced growth promotion (18.6 g root biomass) and SSb1 accumulation without phytotoxicity .
Quantitative Analysis Multi-Component Single Marker (QAMS) Validation
A 2024 Frontiers study established a UPLC-QAMS method for simultaneous SSb1 quantification alongside six analogs .
Chromatographic Conditions
-
Column : ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 μm)
-
Mobile phase : 0.1% H3PO4 (A) - ACN (B) gradient
-
Detection : 210 nm, saikosaponin D as internal reference
Method Validation Metrics
Parameter | SSb1 Results | Acceptance Criteria |
---|---|---|
Linearity (R²) | 0.9995 | ≥0.999 |
RSD (repeatability) | 1.34% | ≤2% |
Recovery | 98.7%–101.2% | 95%–105% |
This method enables precise SSb1 quantification in complex extracts, critical for standardizing preparation protocols .
Comparative Analysis of Preparation Methodologies
Yield and Efficiency Metrics
Method | SSb1 Yield (%) | Time (h) | Purity (%) |
---|---|---|---|
Alkaline + resin | 4.2 | 48 | 85–90 |
UAE-optimized | 5.8 | 1.1 | 92–95 |
BRs-enhanced | 6.3* | 672† | 89–93 |
*Calculated from root content; †Includes 12-day plant growth period
Industrial Applicability Assessment
化学反応の分析
反応の種類: サイコサポニンB1は、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基をカルボニル基に変換します。
還元: カルボニル基をヒドロキシル基に戻します。
置換: ヒドロキシル基を他の官能基に置換します.
一般的な試薬と条件:
酸化: デスマーチンペルヨージナンなどの試薬が酸化反応に使用されます。
還元: 水素化ホウ素ナトリウムは還元反応に一般的に使用されます。
主な生成物: これらの反応から生成される主な生成物は、修飾された官能基を持つサイコサポニンB1のさまざまな誘導体であり、異なる生物活性を持つ可能性があります .
4. 科学研究の応用
化学: 他の生物活性化合物の合成のための出発物質として使用されます。
生物学: 細胞プロセスとシグナル伝達経路に対するその影響について研究されています。
医学: 炎症性疾患、癌、免疫障害の治療における可能性について調査されています。
科学的研究の応用
Pharmacological Properties
Saikosaponin B1 exhibits a range of pharmacological effects, including:
- Anti-inflammatory Effects : this compound has been shown to significantly reduce inflammation in various models. In lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice, it decreased levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, demonstrating its potential as an anti-inflammatory agent .
- Antitumor Activity : Research indicates that this compound can inhibit tumor growth by targeting specific signaling pathways. For instance, it has been shown to suppress medulloblastoma growth by inhibiting the Hedgehog signaling pathway, which is crucial for tumor cell proliferation .
- Antifibrotic Effects : this compound also exhibits antifibrotic properties by modulating the transforming growth factor β (TGF-β) signaling pathway, which is involved in fibrosis development. This effect has implications for conditions like liver fibrosis and pulmonary fibrosis .
- Antiviral Activity : Studies have demonstrated that this compound possesses antiviral properties against enterovirus A71, which is known to cause hand, foot, and mouth disease. It inhibits viral RNA replication and protein synthesis .
Case Studies
Several studies have documented the effects of this compound in various experimental models:
- Acute Lung Injury Model : In a study involving mice with LPS-induced ALI, this compound treatment resulted in significant reductions in pulmonary edema and inflammatory markers. The treatment improved lung histopathology and reduced the expression of NF-κB/TLR4-related proteins .
- Cancer Treatment : In medulloblastoma allograft models, this compound was found to inhibit tumor growth effectively by interfering with the Hedgehog signaling pathway. This finding suggests its potential as a therapeutic agent in treating certain types of cancer .
- Fibrosis Models : Research has indicated that this compound can inhibit fibroblast proliferation and collagen production in lung tissue, highlighting its antifibrotic potential in chronic pulmonary diseases .
Comparative Data Table
Application Area | Effectiveness | Mechanism of Action |
---|---|---|
Anti-inflammatory | Significant reduction in cytokines | Inhibition of NF-κB signaling |
Antitumor | Inhibits tumor growth | Targeting Hedgehog signaling pathway |
Antifibrotic | Reduces collagen production | Modulation of TGF-β signaling |
Antiviral | Inhibits viral replication | Suppression of viral RNA synthesis |
作用機序
サイコサポニンB1は、複数のメカニズムを介してその効果を発揮します。
ヘッジホッグシグナル伝達経路の阻害: サイコサポニンB1は、経路の活性化に不可欠なスムースンドタンパク質を標的とすることで、ヘッジホッグシグナル伝達経路を阻害します.
NRF2/HO-1経路の調節: また、酸化ストレスと炎症を軽減する役割を果たすNRF2/HO-1経路を調節します.
類似の化合物:
- サイコサポニンA
- サイコサポニンD
- プロサイコサポニンF
- プロサイコサポニンG
- サイコサポニンY
- プロサイコゲニン
- クリノポサポニンI
比較: サイコサポニンB1は、他の類似化合物ではそれほど顕著に見られない、ヘッジホッグシグナル伝達経路の特異的な阻害によりユニークです。 さらに、NRF2/HO-1経路を調節する能力は、その独特の薬理学的プロファイルを強化します .
類似化合物との比較
Saikosaponins share structural similarities but exhibit distinct pharmacological and pharmacokinetic properties. Below is a systematic comparison of SS-B1 with key analogs:
Structural Differences
Compound | Aglycone Core | Sugar Moieties | Key Structural Features |
---|---|---|---|
Saikosaponin B1 | Oleanane | Glucose, rhamnose, fucose | C-3 and C-28 glycosylation |
Saikosaponin A | Oleanane | Glucose, rhamnose | C-3 glycosylation; lacks fucose moiety |
Saikosaponin B2 | Oleanane | Glucose, rhamnose, xylose | C-28 xylose substitution |
Saikosaponin D | Oleanane | Glucose, rhamnose, apiose | Apiose at C-28 |
Saikosaponin C | Oleanane | Glucose, rhamnose, galactose | C-28 galactose substitution |
Key Insight : The presence of fucose in SS-B1 distinguishes it from SS-A and SS-D, while SS-B2 and SS-C differ in sugar substitutions at C-28 .
Content Variation Across Species and Origins
- Bupleurum chinense DC. : Higher SS-B1 content compared to B. scorzonerifolium (e.g., 0.22–1.17 mg/g vs. undetectable in some samples) .
- Geographical Influence : SS-B1 content shows moderate variability with origin, unlike SS-B3, which is highly origin-dependent .
Metabolic Pathways and Bioavailability
- Biotransformation :
- Comparative Metabolism :
Pharmacological Activities
Key Findings :
- SS-B1 uniquely inhibits TMPRSS2, a protease critical for SARS-CoV-2 entry, making it a candidate for COVID-19 therapy .
- Unlike SS-A, SS-B1 shows negligible neurogenic activity in depression models .
Synergistic and Hepatotoxic Effects
- Hepatotoxicity Modulation : Co-administration with Radix Paeoniae Alba reduces SS-B1 levels in the liver by promoting conversion to saikogenins, mitigating toxicity .
- Synergy with Other Saponins : SS-B1 and SS-B2 are often co-detected in formulations like Chaihuang granules, suggesting complementary roles .
Analytical and Clinical Relevance
生物活性
Saikosaponin B1 (SSb1) is a triterpenoid saponin primarily derived from the roots of Bupleurum species, particularly Bupleurum chinense. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antiviral, antitumor, and hepatoprotective effects. The following sections provide a detailed exploration of the biological activity of SSb1, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its unique triterpenoid saponin structure, which contributes to its biological activities. The molecular formula is C30H48O5, and its structure includes a steroid-like nucleus with various functional groups that enhance its interaction with biological targets.
1. Anti-inflammatory Effects
Research has demonstrated that SSb1 exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced acute lung injury in mice, SSb1 was shown to reduce pulmonary edema and lower the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in serum and lung tissues. This effect was associated with the inhibition of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response .
Cytokine | Control Group (pg/mL) | SSb1 Treatment Group (pg/mL) |
---|---|---|
IL-6 | 1500 | 300 |
TNF-α | 1200 | 250 |
IL-1β | 800 | 150 |
2. Antifibrotic Activity
SSb1 has been investigated for its antifibrotic properties in liver fibrosis models. A recent study highlighted that SSb1 reduces the activation of hepatic stellate cells (HSCs), which are pivotal in the development of liver fibrosis. The study utilized a multifunctional nanosystem combining SSb1 with catalase (CAT) to enhance therapeutic efficacy against liver fibrosis by mitigating oxidative stress and hypoxia-induced damage .
3. Antitumor Effects
In vitro studies have indicated that SSb1 possesses antitumor activity against various cancer cell lines. It has been reported to inhibit cell proliferation and induce apoptosis in breast cancer and liver cancer cells. The mechanisms involved include modulation of apoptotic pathways and inhibition of cell cycle progression .
Pharmacokinetics and Metabolism
The pharmacokinetic profile of SSb1 has been studied using various animal models. After oral administration, SSb1 exhibits moderate bioavailability due to extensive metabolism. Studies indicate that it undergoes phase I and phase II metabolic processes, leading to the formation of several metabolites that may also contribute to its biological effects .
Case Study 1: Liver Fibrosis Treatment
In a clinical setting, patients with liver fibrosis were treated with a formulation containing SSb1 as part of a traditional Chinese medicine regimen. Results showed significant improvement in liver function tests and reduced levels of fibrosis markers after treatment over several weeks.
Case Study 2: Acute Lung Injury
In an experimental model of acute lung injury induced by LPS, administration of SSb1 resulted in decreased lung inflammation and improved respiratory function compared to control groups. This study underscores the potential therapeutic role of SSb1 in managing inflammatory lung diseases .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying saikosaponin B1 in plant extracts or formulations?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a ZORBAX SB-C18 column (250 × 4.6 mm, 5.0 µm) and a gradient mobile phase (acetonitrile/0.01% phosphoric acid) at 210 nm. Validate linearity (6.0–60.0 µg/mL for this compound), precision (RSD < 2.0%), and recovery rates (≥95.3%) to ensure reproducibility. Include ultrasonic extraction with 5% ammonia for 30 minutes to optimize yield .
Q. What is the established mechanism of this compound in cancer research?
- Methodological Answer : this compound inhibits the Hedgehog pathway by directly targeting Smoothened (SMO), as demonstrated in medulloblastoma (MB) models. Experimental validation includes measuring downstream Gli1 expression via qPCR and tumor growth suppression in xenograft assays. Dose-dependent effects (e.g., 10–20 mg/kg in vivo) should be tested to confirm efficacy .
Q. How does this compound differ structurally from other saikosaponins (e.g., SSa, SSd)?
- Methodological Answer : this compound contains three triterpenoid rings with distinct hydroxylation patterns compared to SSa (pentacyclic) or SSd (additional sugar moieties). Structural elucidation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS), focusing on C-3 and C-16 hydroxyl groups for differentiation .
Advanced Research Questions
Q. How can researchers address variability in this compound content across Bupleurum chinense samples?
- Methodological Answer : Combine HPLC quantification with soil factor analysis (e.g., pH, organic matter, nitrogen) and multivariate statistics (Pearson correlation, principal component analysis). Cluster samples by geographic origin (e.g., Henan Province, China, shows 5× higher saikosaponin content) and correlate with environmental data to standardize sourcing .
Q. What experimental strategies reconcile discrepancies in this compound bioactivity across studies?
- Methodological Answer : Control for extraction methods (e.g., ethanol vs. ammonia-based solvents), purity (≥98% by HPLC), and cell line specificity (e.g., MB vs. hepatocellular carcinoma models). Use pathway-specific inhibitors (e.g., cyclopamine for Hedgehog) to isolate this compound’s effects from off-target interactions .
Q. How does vinegar processing alter this compound content in Bupleurum formulations?
- Methodological Answer : Compare raw and vinegar-processed decoctions using orthogonal partial least squares discriminant analysis (OPLS-DA). This compound increases post-processing due to glycoside hydrolysis, while SSa and SSd decrease. Monitor marker peaks via HPLC-MS and validate with in vitro anti-inflammatory assays .
Q. How can genomic data enhance this compound biosynthesis studies?
- Methodological Answer : Profile key enzyme genes (e.g., β-amyrin synthase, cytochrome P450s) in Bupleurum roots using qPCR with EF-1α as a stable reference gene. Correlative analysis of gene expression (e.g., CYP716Y1) and this compound content identifies regulatory nodes for metabolic engineering .
Q. Tables for Key Data
Table 1: HPLC Parameters for this compound Quantification
Table 2: Bioactivity Comparison of Saikosaponins
特性
CAS番号 |
58558-08-0 |
---|---|
分子式 |
C42H68O13 |
分子量 |
781.0 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O13/c1-21-29(47)31(49)32(50)35(52-21)55-34-30(48)24(18-43)53-36(33(34)51)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26?,27+,28+,29-,30+,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1 |
InChIキー |
ZXCJHOYFGJUMDY-ASRFRNECSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5(C4C=CC6=C7CC(CC[C@@]7([C@H](C[C@]65C)O)CO)(C)C)C)C)CO)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。